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Compound of Interest

Compound Name: Phenylcyclohexane

Cat. No.: B048628

This technical guide provides a comprehensive overview of the spectroscopic data for
phenylcyclohexane (CAS No. 827-52-1), including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided
for the acquisition of these spectra, intended for researchers, scientists, and professionals in
the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for phenylcyclohexane, providing
a guantitative reference for compound identification and characterization.

1H NMR Data

Table 1: *H NMR Spectroscopic Data for Phenylcyclohexane
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Aromatic protons
7.35-7.15 m 5H

(CeH5s)

Methine proton (Cz-H
2.50 tt 1H

of cyclohexyl)

Axial protons of
1.90-1.70 m 4H

cyclohexyl

Equatorial protons of
1.50-1.20 m 6H

cyclohexyl

Solvent: CDCIs, Reference: TMS (0 ppm)

13C NMR Data

Table 2: 13C NMR Spectroscopic Data for Phenylcyclohexane

Chemical Shift (6) ppm

Assignment

1455 C1 (ipso-carbon of phenyl)

128.3 Cs, Cs (meta-carbons of phenyl)
126.5 C2, Ce (ortho-carbons of phenyl)
125.8 Ca (para-carbon of phenyl)

44.8 C1' (methine-carbon of cyclohexyl)
34.5 C2', Cé' (cyclohexyl)

26.8 Cs', Cs' (cyclohexyl)

26.1 C4' (cyclohexyl)

Solvent: CDCIs, Reference: TMS (0 ppm)
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Infrared (IR) Spectroscopy Data

Table 3: Principal Infrared Absorption Bands for Phenylcyclohexane

Wavenumber (cm~?) Intensity Assignment
3080 - 3020 Medium Aromatic C-H stretch
Aliphatic C-H stretch
2925, 2850 Strong
(cyclohexyl)
Aromatic C=C skeletal
1605, 1495 Medium o
vibrations
1450 Medium CHz scissoring (cyclohexyl)
Monosubstituted benzene C-H
750, 695 Strong

out-of-plane bend

Sample preparation: Neat liquid film

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments for Phenylcyclohexane

mlz Relative Intensity (%) Assignment
160 30 [M]* (Molecular lon)
[CsHs]* (Styrene radical
104 100 _
cation)
91 40 [C7H7]* (Tropylium ion)
77 25 [CeHs]* (Phenyl cation)
55 35 [CaH7]*

lonization method: Electron lonization (El) at 70 eV

Experimental Protocols
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The following sections detail the methodologies for acquiring the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of phenylcyclohexane (approximately 10-20 mg) is dissolved in 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution is transferred to a 5 mm NMR tube.

IH NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters
include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of
1 second. A total of 16 scans are acquired and the free induction decay (FID) is Fourier
transformed with a line broadening of 0.3 Hz.

13C NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz using a
proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5
seconds, and a relaxation delay of 2 seconds are employed. Typically, 1024 scans are
averaged to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

A drop of neat phenylcyclohexane is placed between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates to form a thin liquid film. The spectrum is recorded using a Fourier
Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm~?. A background
spectrum of the empty sample compartment is first collected and automatically subtracted from
the sample spectrum. Data is typically acquired with a resolution of 4 cm~1 and an
accumulation of 16 scans.

Mass Spectrometry (MS)

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-
MS) with an electron ionization (EIl) source. A dilute solution of phenylcyclohexane in a volatile
solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The mass spectrometer
is operated in full scan mode over a mass range of m/z 40-400. The ionization energy is set to
70 eV.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical entity such as phenylcyclohexane.

Spectroscopic Analysis Workflow for Phenylcyclohexane
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Spectroscopic analysis workflow.

 To cite this document: BenchChem. [Spectroscopic Analysis of Phenylcyclohexane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b048628#spectroscopic-data-of-phenylcyclohexane-
nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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